5-Chlorovaleronitrile

Catalog No.
S516260
CAS No.
6280-87-1
M.F
C5H8ClN
M. Wt
117.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorovaleronitrile

Building the 4-cyanobutyl side chain of Cilostazol often requires hazardous cyanide salts or over-reactive brominated analogs, leading to high EHS costs and yield-losing side reactions. 5-Chlorovaleronitrile (CAS 6280-87-1) is a cyanide-free, mass-efficient solution.

  • Directly introduces the 4-cyanobutyl moiety without toxic cyanide salt handling.
  • Controlled chloride reactivity minimizes over-alkylation, simplifying purification.
  • Superior atom economy versus 5-bromovaleronitrile for scalable API synthesis.

CAS Number

6280-87-1

Product Name

5-Chlorovaleronitrile

IUPAC Name

5-chloropentanenitrile

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

InChI

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2

InChI Key

JSAWFGSXRPCFSW-UHFFFAOYSA-N

SMILES

C(CCCl)CC#N

solubility

Soluble in DMSO

Synonyms

5-Chlorovaleronitrile; AI3-20151; AI3 20151; AI320151

Canonical SMILES

C(CCCl)CC#N

The exact mass of the compound 5-Chlorovaleronitrile is 117.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6156. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g

5-Chlorovaleronitrile (CAS 6280-87-1) is a highly versatile, bifunctional aliphatic building block characterized by a terminal nitrile group and a primary alkyl chloride . In industrial and pharmaceutical procurement, it is primarily valued as a mass-efficient precursor for introducing a 4-cyanobutyl moiety or synthesizing pentylamine derivatives. Its dual functionality allows for sequential, orthogonal transformations, making it a cornerstone reagent in the commercial synthesis of active pharmaceutical ingredients (APIs)—most notably the phosphodiesterase III (PDE3) inhibitor Cilostazol—as well as specialized agrochemicals and polyamine analogs [1]. By offering a stable, pre-cyanated carbon scaffold, 5-chlorovaleronitrile streamlines complex synthetic routes and enhances overall process scalability.

Research Fit

Generic substitution of 5-chlorovaleronitrile with closely related analogs, such as 5-bromovaleronitrile or uncyanated dihalides like 1,5-dichloropentane, often fails due to strict process chemistry and economic constraints . While 5-bromovaleronitrile possesses a more reactive leaving group, its significantly higher molecular weight degrades atom economy, and its hyper-reactivity frequently leads to yield-destroying elimination and over-alkylation side reactions under basic conditions [1]. Conversely, attempting to build the same carbon scaffold using 1,5-dichloropentane necessitates a hazardous downstream cyanation step, introducing highly toxic cyanide salts that drastically increase environmental health and safety (EHS) compliance costs and complicate waste management[2].

Substitution Risk

Superior Mass Efficiency and Atom Economy in 4-Cyanobutylation

In large-scale alkylation reactions, 5-chlorovaleronitrile provides the necessary 4-cyanobutyl scaffold with significantly higher mass efficiency than its brominated counterpart . Due to the mass difference between chlorine and bromine, 5-chlorovaleronitrile has a molecular weight of 117.58 g/mol, compared to 162.03 g/mol for 5-bromovaleronitrile. This structural reality offers a ~27% higher atom economy per mole of product formed, directly translating to reduced raw material mass requirements and lower halogenated waste generation per kilogram of API produced .

Evidence DimensionMolecular weight and atom economy
Target Compound DataMW 117.58 g/mol
Comparator Or Baseline5-Bromovaleronitrile (MW 162.03 g/mol)
Quantified Difference27.4% reduction in precursor mass required per mole of reaction
ConditionsStoichiometric calculation for industrial scale-up

Maximizing atom economy reduces both procurement volumes and downstream halogenated waste disposal costs in commercial manufacturing.

Elimination of Cyanide Reagents in API Precursor Synthesis

Procuring 5-chlorovaleronitrile as a starting material allows for the direct synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a critical intermediate for the PDE3 inhibitor Cilostazol, via reaction with cyclohexanol and hydrazoic acid/azide sources [1]. If a generic dihalide like 1,5-dichloropentane were used as a baseline, the process would require a subsequent cyanation step [2]. Using the pre-cyanated 5-chlorovaleronitrile eliminates the need to handle highly toxic stoichiometric sodium or potassium cyanide at scale [1].

Evidence DimensionSynthetic step count and toxic reagent usage
Target Compound Data0 equivalents of cyanide salts required
Comparator Or Baseline1,5-Dichloropentane (requires 1 equivalent of NaCN/KCN)
Quantified Difference100% elimination of cyanide handling and 1 fewer synthetic step
ConditionsMultistep synthesis of 4-cyanobutyl-substituted intermediates

Eliminating cyanide steps drastically reduces environmental health and safety (EHS) compliance costs and simplifies regulatory approval for API routes.

Controlled Reactivity Mitigating Over-Alkylation

While brominated analogs offer faster reaction kinetics, the primary chloride in 5-chlorovaleronitrile provides a more controlled rate of nucleophilic substitution [1]. Under basic conditions (e.g., DBU, NaOH, or K2CO3), the lower leaving-group ability of the chloride ion minimizes competitive elimination (dehydrohalogenation) and over-alkylation side reactions [2]. This controlled reactivity profile ensures higher purity of the mono-alkylated product, reducing the burden on downstream chromatographic or crystallization purifications [1].

Evidence DimensionLeaving group reactivity and side-reaction propensity
Target Compound DataPrimary chloride (slower, controlled substitution)
Comparator Or Baseline5-Bromovaleronitrile (highly reactive, prone to elimination/over-alkylation)
Quantified DifferenceSignificant reduction in dialkylated and alkene impurities
ConditionsBasic nucleophilic substitution (SN2) at elevated temperatures

Controlled reactivity improves the yield of the target mono-alkylated intermediate, directly lowering the cost of goods sold (COGS) by minimizing yield loss to impurities.

Evidence

Commercial Synthesis of Cilostazol and PDE3 Inhibitors

5-Chlorovaleronitrile is the optimal precursor for constructing the 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy side chain in Cilostazol[1]. Its pre-cyanated structure and controlled chloride leaving group allow for a highly efficient, cyanide-free route to the critical 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole intermediate, minimizing impurity formation during commercial scale-up [2].

Production of 5-Chlorovaleryl Chloride for Agrochemicals

Through hydrolysis and subsequent chlorination, 5-chlorovaleronitrile serves as a highly atom-economical starting material for the bulk production of 5-chlorovaleryl chloride [3]. This downstream derivative is heavily utilized in the synthesis of pyrazole-based herbicides and specialty polymers, where the 5-carbon chain length is strictly required for performance.

Synthesis of Polyamine and Spermidine Analogues

In the development of antineoplastic agents and extended polyamines, 5-chlorovaleronitrile acts as a precise 4-cyanobutyl donor[4]. Its controlled reactivity compared to brominated analogs ensures that selective monoalkylation of primary or secondary amines can be achieved without excessive dialkylation, streamlining the purification of complex polyamine scaffolds.

Application Fit

XLogP3

1.2

Exact Mass

117.0345

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6280-87-1

Wikipedia

5-Chlorovaleronitrile

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